molecular formula C18H10ClF6N3O B2666879 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one CAS No. 551930-79-1

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one

Cat. No.: B2666879
CAS No.: 551930-79-1
M. Wt: 433.74
InChI Key: GCBIWERRSGWHBX-UHFFFAOYSA-N
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Description

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, and a dihydropyrimidinone core

Scientific Research Applications

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that research into compounds like “5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one” will continue to be an important area of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which can be synthesized via direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination . This intermediate is then reacted with appropriate reagents to form the final dihydropyrimidinone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring.

    Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce dihydropyridine derivatives.

Mechanism of Action

The mechanism by which 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl groups and a dihydropyrimidinone core. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF6N3O/c19-14-5-12(18(23,24)25)6-26-15(14)13-8-28(9-27-16(13)29)7-10-2-1-3-11(4-10)17(20,21)22/h1-6,8-9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBIWERRSGWHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C(=O)N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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